molecular formula C5H4BrF3N2 B1280734 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 524740-42-9

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1280734
M. Wt: 229 g/mol
InChI Key: HBGAUXPKRSEUFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring with a bromine atom and a trifluoromethyl group attached. The precise arrangement of atoms can be visualized using tools like PubChem .


Physical And Chemical Properties Analysis

  • Toxicity : Safety data sheets (SDS) provide information on toxicity and handling precautions .

Scientific Research Applications

1. Versatile Precursors in Organic Synthesis

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a versatile precursor in organic synthesis. It undergoes regioflexible conversion into various isomers and congeners, showcasing switchable reactivity based on the choice of reagent. This flexibility allows for the site-selective functionalization of the molecule, which is crucial in the development of diverse organic compounds (Schlosser, Volle, Leroux, & Schenk, 2002).

2. Catalysis in Synthesis of Pyridyl–Pyrazole-3-One Derivatives

The compound plays a role in the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives. These derivatives have shown potential in various applications including cytotoxicity against certain cancer cell lines, without harming normal cells, suggesting selectivity in their cytotoxic action (Huang, Zhang, Zhang, Wang, & Xiao, 2017).

3. Synthesis of Bioactive Compounds

It's used in the synthesis of bioactive compounds, especially in the context of developing new antibacterial agents. The versatility in synthesizing various analogues allows for the exploration of different biological activities, such as antimicrobial properties against a range of bacterial strains (Leelakumar, Nagapurnima, Suresh, Rao, & Shaik, 2022).

4. Role in Tautomerism Studies

The structure and tautomerism of bromo-substituted 1H-pyrazoles, including 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, have been studied for understanding chemical properties like tautomerism in solid state and solution. Such studies are essential for predicting the behavior of these compounds in various chemical environments (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007).

5. Lithium Ion Battery Electrolytes

In the realm of energy storage, a derivative of this compound, namely 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, has been explored as an additive for lithium ion battery electrolytes. Its inclusion demonstrates improved cycling performance, highlighting its potential in enhancing the efficiency of high voltage lithium ion batteries (von Aspern, Grünebaum, Diddens, Pollard, Wölke, Borodin, Winter, & Cekic‐Laskovic, 2020).

Safety And Hazards

Refer to the provided MSDS for safety information, handling guidelines, and potential hazards associated with 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

properties

IUPAC Name

5-bromo-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGAUXPKRSEUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476273
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

524740-42-9
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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